molecular formula C22H24N2O3 B608194 (E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide CAS No. 2234281-75-3

(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide

Cat. No.: B608194
CAS No.: 2234281-75-3
M. Wt: 364.45
InChI Key: XIXIBPRUNJKZQI-VAWYXSNFSA-N
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Description

JI051 is a small organic molecule known for its antitumor properties. It functions as a stabilizer for the interaction between the transcription factor Hes1 and the protein chaperone prohibitin 2 (PHB2). By inhibiting the transcription of the Notch downstream effector gene Hes1, JI051 induces cell cycle arrest and inhibits the proliferation of cancer cells .

Preparation Methods

The synthetic routes and reaction conditions for JI051 are not extensively detailed in the available literature. it is known that JI051 is synthesized through a series of chemical modifications aimed at improving its potency as an inhibitor of Hes1 . Industrial production methods for JI051 are not publicly disclosed, likely due to proprietary reasons.

Chemical Reactions Analysis

JI051 undergoes several types of chemical reactions, primarily focusing on its interaction with the protein chaperone prohibitin 2 (PHB2). The compound does not bind to the transcriptional corepressor transducing-like enhancer of split 1 (TLE1) but instead interacts with PHB2, stabilizing its interaction with Hes1 outside the nucleus. This interaction induces G2/M cell-cycle arrest . Common reagents and conditions used in these reactions are not explicitly mentioned in the literature.

Scientific Research Applications

JI051 has significant scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the proliferation of HEK293 cells and pancreatic cancer cells. In a murine pancreatic tumor xenograft model, JI051 treatment significantly reduced tumor volume . The compound’s ability to stabilize the interaction between Hes1 and PHB2 makes it a valuable tool for studying the regulation of Hes1 and potential strategies for managing pancreatic cancer .

Mechanism of Action

JI051 exerts its effects by stabilizing the interaction between the transcription factor Hes1 and the protein chaperone prohibitin 2 (PHB2). This stabilization occurs outside the nucleus and prevents Hes1 from repressing transcription. As a result, JI051 induces G2/M cell-cycle arrest and inhibits cell proliferation . The molecular targets involved in this mechanism are Hes1 and PHB2, and the pathway affected is the Notch signaling pathway .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-3-27-19-9-5-4-7-16(19)13-14-23-21(25)12-11-17-15-24-22-18(17)8-6-10-20(22)26-2/h4-12,15,24H,3,13-14H2,1-2H3,(H,23,25)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZPBIZGVIRKOC-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCNC(=O)C=CC2=CNC3=C2C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1CCNC(=O)/C=C/C2=CNC3=C2C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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